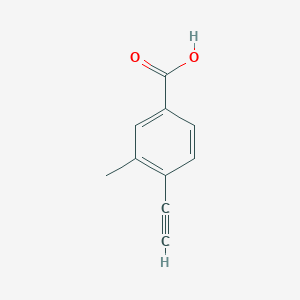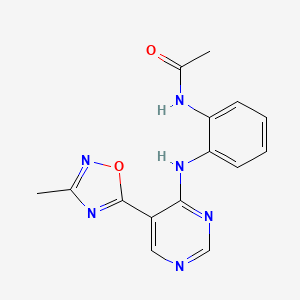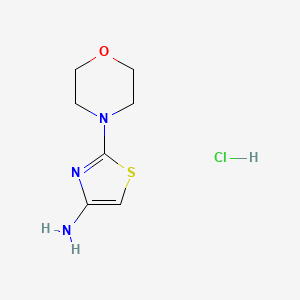
4-Ethynyl-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-3-methylbenzoic acid is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of an ethynyl group attached to the benzene ring at the fourth position and a carboxylic acid group at the third position
Wirkmechanismus
Target of Action
Benzylic compounds, in general, are known to undergo reactions at the benzylic position . The benzylic position refers to the carbon atom adjacent to the aromatic ring .
Mode of Action
The mode of action of 4-Ethynyl-3-methylbenzoic acid involves interactions at the benzylic position. These interactions can include free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests it may influence pathways involving aromatic compounds .
Result of Action
The compound’s ability to undergo reactions at the benzylic position suggests it may influence the structure and function of molecules and cells in which these structures are present .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a sealed, dry environment at a temperature between 2-8°C . This suggests that temperature and moisture levels may affect the compound’s stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzoic acid.
Bromination: The methyl group is brominated to form 4-bromo-3-methylbenzoic acid.
Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynyl-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or ketone.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Carboxy-3-methylbenzoic acid.
Reduction: 4-Ethenyl-3-methylbenzoic acid or 4-Ethyl-3-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
3-Ethynyl-4-methylbenzoic acid: Similar structure but with the positions of the ethynyl and methyl groups reversed.
4-Ethynylbenzoic acid: Lacks the methyl group, affecting its reactivity and applications.
3-Methylbenzoic acid: Lacks the ethynyl group, making it less versatile in synthetic applications.
Eigenschaften
IUPAC Name |
4-ethynyl-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h1,4-6H,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCYRUHCQLDYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2887836.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2887839.png)



![4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2887848.png)



![N'-(3,5-DIMETHOXYBENZOYL)-4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOHYDRAZIDE](/img/structure/B2887853.png)


![2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2887857.png)
